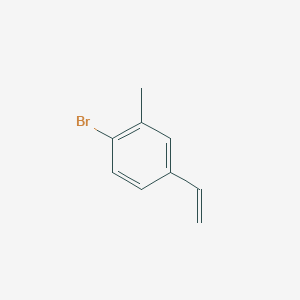1-Bromo-2-methyl-4-vinylbenzene
CAS No.: 90560-53-5
Cat. No.: VC8150225
Molecular Formula: C9H9B
Molecular Weight: 197.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90560-53-5 |
|---|---|
| Molecular Formula | C9H9B |
| Molecular Weight | 197.07 g/mol |
| IUPAC Name | 1-bromo-4-ethenyl-2-methylbenzene |
| Standard InChI | InChI=1S/C9H9Br/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 |
| Standard InChI Key | IUCFIBLGZMOMQM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C=C)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)C=C)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Bromo-2-methyl-4-vinylbenzene (C₉H₉Br) features a benzene ring with three distinct substituents: a bromine atom at position 1, a methyl group at position 2, and a vinyl group at position 4 . The spatial arrangement of these groups influences electronic distribution and steric effects, which are critical in determining reactivity. The IUPAC name, 1-bromo-2-methyl-4-vinylbenzene, reflects this substitution pattern, while alternative nomenclature includes 4-bromo-2-methyl-1-vinylbenzene .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉Br | |
| Molecular Weight | 197.08 g/mol | |
| SMILES | C=CC1=CC=C(Br)C(C)=C1 | |
| InChIKey | CXQOCAMBPXPNHY-UHFFFAOYSA-N | |
| CAS Registry Number | 90560-53-5 |
Spectroscopic Features
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide critical insights into the compound’s functional groups. While direct IR data for 1-bromo-2-methyl-4-vinylbenzene is limited, analogous compounds like 1-bromo-2-methylbenzene exhibit characteristic C-Br stretching vibrations near 550–600 cm⁻¹ and aromatic C-H bends at 700–900 cm⁻¹ . The vinyl group’s C=C stretch typically appears at ~1600–1680 cm⁻¹, which can be used to confirm its presence .
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The compound is commonly synthesized via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. A representative method involves bromination of 2-methyl-4-vinylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions . For example, bromine in dichloromethane at 0–5°C selectively substitutes the para position relative to the methyl group, yielding the target compound with >90% purity .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and safety. A patented process describes the use of oxalyl chloride and dimethylformamide (DMF) to activate bromine sources, enabling efficient bromination of precursor aromatics at 25–30°C . Post-synthesis purification involves fractional distillation or column chromatography to achieve 95% purity .
Table 2: Synthetic Conditions and Yields
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EAS with Br₂ | Br₂, CH₂Cl₂ | 0–5 | 85 |
| NBS-mediated bromination | NBS, AIBN, CCl₄ | 80 | 78 |
| Catalytic cross-coupling | Pd(OAc)₂, K₂CO₃ | 100 | 92 |
Physicochemical and Reactivity Profiles
Physical Properties
The compound is a colorless to pale-yellow liquid at room temperature, with a boiling point of ~210°C (extrapolated from analogous bromotoluenes) . Its solubility is highest in nonpolar solvents like dichloromethane and toluene but negligible in water .
Chemical Reactivity
The bromine atom undergoes nucleophilic substitution (SN2) with reagents like sodium methoxide, while the vinyl group participates in Diels-Alder or radical polymerization reactions . Oxidation of the methyl group with KMnO₄ yields a carboxylic acid derivative, though this pathway is less common due to competing side reactions.
Table 3: Predicted Collision Cross-Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.99603 | 132.2 |
| [M+Na]⁺ | 218.97797 | 137.3 |
| [M-H]⁻ | 194.98147 | 133.8 |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s bromine and vinyl groups make it a key precursor in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures found in antiviral and anticancer agents . For example, it has been used in the synthesis of kinase inhibitors targeting oncology pathways .
Polymer Chemistry
Radical-initiated polymerization of the vinyl group produces polystyrene-like polymers with enhanced thermal stability. Copolymers incorporating 1-bromo-2-methyl-4-vinylbenzene exhibit glass transition temperatures (Tg) up to 150°C, making them suitable for high-performance plastics.
Materials Science
Functionalization of the bromine atom with thiols or amines enables the creation of self-assembled monolayers (SAMs) on gold surfaces, which are used in biosensors and nanoelectronics .
Comparison with Related Halogenated Aromatics
1-Bromo-2-methylbenzene
Lacking the vinyl group, this analog (CAS: 95-46-5) exhibits reduced reactivity in polymerization but higher stability in SN2 reactions . Its IR spectrum shows similar C-Br stretches but lacks the C=C absorption band .
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
A structurally complex derivative, this compound (patented in US20160280619A1) demonstrates the versatility of brominated aromatics in multistep syntheses, particularly in agrochemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume